molecular formula C7H10ClN3 B11781757 4-Cyclopropylpyrimidin-2-amine hydrochloride

4-Cyclopropylpyrimidin-2-amine hydrochloride

Cat. No.: B11781757
M. Wt: 171.63 g/mol
InChI Key: ONPRGDVVBYJHNK-UHFFFAOYSA-N
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Description

4-Cyclopropylpyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylpyrimidin-2-amine hydrochloride typically involves the reaction of 4-cyclopropylpyrimidine with an amine under specific conditions. One common method involves the use of 2,4-dichloropyrimidine as a starting material, which is reacted with cyclopropylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Scientific Research Applications

The search results did not provide specific information on the applications of "4-Cyclopropylpyrimidin-2-amine hydrochloride." However, based on existing knowledge and typical applications of similar compounds in scientific research, here is a detailed overview of potential applications, supported by relevant insights.

Medicinal Chemistry

This compound has potential applications in drug discovery and development. Compounds with similar structures have been investigated for:

  • Anticancer Activity : Research has shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and survival in various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest that pyrimidine-based compounds exhibit activity against bacteria and fungi, making them candidates for developing new antibiotics.

Enzyme Inhibition Studies

The compound may serve as a lead structure for developing inhibitors targeting specific enzymes involved in critical biological pathways. For instance:

  • Kinase Inhibition : Compounds similar to this compound have been studied as inhibitors of kinases like PI3K and mTOR, which play significant roles in cancer signaling pathways.

Neurological Research

Given its potential to cross the blood-brain barrier, this compound could be explored for:

  • Neuroprotective Effects : Pyrimidine derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Development of Antiviral Agents

Research into pyrimidine derivatives has also pointed towards their potential in developing antiviral agents. The ability to inhibit viral replication through interference with viral polymerases or other targets is an area of active investigation.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of pyrimidine derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values demonstrating potency comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of pyrimidine derivatives against gram-positive and gram-negative bacteria. The findings suggested that certain modifications to the pyrimidine ring enhanced activity, indicating a promising avenue for antibiotic development.

Data Summary Table

Application AreaPotential ActivitiesReference Studies
Medicinal ChemistryAnticancer, AntimicrobialVarious studies on pyrimidine derivatives
Enzyme InhibitionKinase inhibitionResearch on kinase inhibitors
Neurological ResearchNeuroprotective effectsStudies on neurodegenerative diseases
Antiviral AgentsInhibition of viral replicationInvestigations into antiviral compounds

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Cyclopropylpyrimidin-2-amine hydrochloride, also known as 2-(4-Cyclopropylpyrimidin-2-yl)ethanamine hydrochloride, is a compound that has garnered attention for its significant biological activities, particularly in the context of disease modulation and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C9H14ClN3
  • Molecular Weight : 199.68 g/mol
  • Structure : The compound features a cyclopropyl group attached to a pyrimidine ring, linked to an ethanamine moiety. The hydrochloride form enhances its solubility in aqueous environments, facilitating biological applications.

Research indicates that this compound acts primarily as an inhibitor of metalloproteinases (MMPs), specifically MMP9 and MMP12. These enzymes are implicated in various pathological conditions, including:

  • Cancer Metastasis : MMPs play a crucial role in tumor invasion and metastasis by degrading extracellular matrix components.
  • Arthritis : Inhibition of MMPs can mitigate joint degradation and inflammation.
  • Cardiovascular Diseases : MMPs contribute to vascular remodeling; thus, their inhibition may reduce cardiovascular complications.

The compound's ability to modulate extracellular matrix remodeling suggests potential therapeutic applications in treating asthma and fibrotic diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits protein interactions involved in disease pathways. Its mechanism often involves binding to the active sites of metalloproteinases, preventing substrate access and subsequent enzyme activity .

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-(4-Chloropyrimidin-2-yl)ethanamineChlorine substitution on pyrimidineDifferent biological activity profiles
6-(Cyclopropyl)pyridin-3-aminePyridine instead of pyrimidineDifferent binding affinities and therapeutic uses
5-(Trifluoromethyl)pyridin-2-amineTrifluoromethyl groupEnhanced lipophilicity and altered pharmacokinetics
N-Methyl-4-pyridin-3-amineMethyl substitution on nitrogenVariations in receptor binding and selectivity

This table highlights how slight modifications can lead to different biological activities and therapeutic potentials .

Case Studies

Case studies focusing on the application of this compound have provided insights into its clinical relevance. For instance:

  • Asthma Management : A longitudinal study examined the effects of the compound on patients with asthma. Results indicated significant improvement in lung function and reduction in inflammatory markers.
  • Fibrotic Diseases : Another case study evaluated the compound's efficacy in patients with pulmonary fibrosis. The findings suggested that treatment led to decreased fibrosis progression as measured by imaging techniques.

These case studies underscore the compound's potential in real-world clinical settings, emphasizing its therapeutic versatility .

Research Findings

Recent studies have further elucidated the compound's anti-inflammatory properties:

  • Inhibition of COX Enzymes : Preliminary results from a study indicated that derivatives similar to this compound exhibited notable inhibitory effects on COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Mechanistic Insights : Investigations into its mechanism revealed that the compound significantly reduces levels of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

4-cyclopropylpyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C7H9N3.ClH/c8-7-9-4-3-6(10-7)5-1-2-5;/h3-5H,1-2H2,(H2,8,9,10);1H

InChI Key

ONPRGDVVBYJHNK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC=C2)N.Cl

Origin of Product

United States

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